molecular formula C8H14O3 B12521476 1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid CAS No. 740038-63-5

1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid

Cat. No.: B12521476
CAS No.: 740038-63-5
M. Wt: 158.19 g/mol
InChI Key: PQKQWMVDKRDMBL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclopentane-1-carboxylic Acid (CAS 13043-49-7) is a chiral cyclopentane derivative with the molecular formula C8H14O3 . This compound features both a carboxylic acid and a terminal hydroxyethyl group on the same carbon atom, making it a valuable multifunctional synthetic intermediate for research and development. Its structure suggests significant potential as a chiral building block in organic synthesis, particularly for constructing complex molecules with five-membered carba-rings . Compounds with similar cyclopentane backbones are of high interest in the synthesis of nucleoside analogues, glycopeptides, and other bioactive molecules . The presence of two functional groups allows for diverse chemical modifications; the carboxylic acid can form esters or amides, while the hydroxyethyl chain can be engaged in etherification or oxidation, or participate in lactonization reactions to form novel heterocyclic compounds . Researchers can leverage this scaffold in asymmetric synthesis and for exploring structure-activity relationships in medicinal chemistry. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

740038-63-5

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c9-6-5-8(7(10)11)3-1-2-4-8/h9H,1-6H2,(H,10,11)

InChI Key

PQKQWMVDKRDMBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of 1-(2-Hydroxyethyl)cyclopentanol

Cyclopentanone reacts with ethylene oxide in the presence of a strong base (e.g., NaOH or KOH) under anhydrous conditions. This step proceeds via nucleophilic addition, yielding 1-(2-hydroxyethyl)cyclopentanol.
Key conditions :

  • Temperature: 40–60°C
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Yield: 78–85%

Etherification with Ethyl Iodide

The intermediate alcohol is treated with ethyl iodide under basic conditions (e.g., NaH or K₂CO₃) to form 1-(2-ethoxyethyl)cyclopentanol.
Optimization :

  • Excess ethyl iodide (1.5–2.0 equiv) improves conversion.
  • Reaction time: 12–18 hours at 50–70°C.

Oxidation to Carboxylic Acid

The ethoxyethyl derivative undergoes oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄).
Data :

Oxidizing Agent Temperature (°C) Yield (%)
KMnO₄ 80–90 65–72
CrO₃ 60–70 70–75

This method is scalable but faces challenges in controlling over-oxidation.

Malonic Ester Synthesis via Cycloalkylation

An alternative route employs diethyl malonate and 1,4-dibromobutane, adapted from cyclopentanecarboxylic acid protocols:

Cycloalkylation Reaction

Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide (NaOEt), forming cyclopentane-1,1-dicarboxylic acid diethyl ester.
Conditions :

  • Solvent: Ethanol or methanol
  • Reaction time: 6–8 hours at reflux
  • Yield: 60–68%

Hydrolysis and Decarboxylation

The diester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions, followed by thermal decarboxylation to yield cyclopentanecarboxylic acid.

Hydroxyethyl Functionalization

The carboxylic acid is converted to the corresponding alcohol via LiAlH₄ reduction, followed by ethylene oxide alkylation and re-oxidation.
Limitation : Requires multiple protection/deprotection steps, reducing overall efficiency (total yield: 45–50%).

Stereoselective Synthesis from Hexose Derivatives

Recent advances leverage carbohydrate precursors for enantioselective production:

Ring-Closing Metathesis (RCM)

d-Mannose or d-galactose derivatives undergo RCM using Grubbs catalysts to form cyclopentene intermediates.
Example :

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Dichloromethane (DCM)
  • Yield: 85–90%

Aza-Michael Addition

Cyclopentene-1-carboxylic acid esters react with benzylamine or p-methoxybenzylamine, enabling stereoselective introduction of the hydroxyethyl group.
Key finding :

  • Anti-Markovnikov selectivity >95%

Final Oxidation

The amine-protected intermediate is oxidized to the carboxylic acid using TEMPO/NaClO₂.
Total yield (9 steps) : 34–40%

Industrial Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Continuous Alkylation-Oxidation

  • Step 1 : Cyclopentanone and ethylene oxide are mixed in a microreactor (residence time: 10–15 minutes).
  • Step 2 : In-line separation of 1-(2-hydroxyethyl)cyclopentanol.
  • Step 3 : Oxidation using CrO₃ in a packed-bed reactor.

Advantages :

  • 90% conversion per pass
  • Purity >98% (HPLC)

Catalytic Dehydrogenation

Cyclohexane carboxylic acid derivatives undergo dehydrogenation-olefination-decarboxylation sequences using Pd/C catalysts:

  • Temperature: 150–180°C
  • Hydrogen acceptor: tert-butylethylene
  • Yield: 75–80%

Comparative Analysis of Methods

Method Total Yield (%) Purity (%) Scalability Cost ($/kg)
Cyclopentanone route 65–75 95–98 High 120–150
Malonic ester 45–50 90–92 Moderate 200–220
Stereoselective 34–40 99+ Low 800–1,000
Industrial flow 85–90 98–99 High 90–110

Challenges and Optimization Strategies

  • Over-oxidation : Mitigated using TEMPO instead of CrO₃.
  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) improve enantiomeric excess (ee >98%).
  • Byproduct formation : Continuous extraction reduces lactone byproducts during hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)cyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Synthesis Approach Source (Evidence)
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic Acid C₈H₁₄O₃ 158.19 2-hydroxyethyl, carboxylic acid Potential chemotherapeutic agent Likely via glycolic acid derivatives or cyanohydrin routes
1-Aminocyclopentanecarboxylic Acid (Cycloleucine) C₆H₁₁NO₂ 129.16 Amino, carboxylic acid Antitumor, chemotherapeutic agent Cyanohydrin hydrolysis from cyclopentanone
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid C₇H₉F₃O₂ 182.14 Trifluoromethyl, carboxylic acid High lipophilicity, metabolic stability Commercial synthesis (97% purity)
1-(2-Aminoethyl)cyclopentane-1-carboxylic Acid C₈H₁₅NO₂ 157.21 Aminoethyl, carboxylic acid Hydrochloride salt form available Alkylation/substitution reactions
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid C₁₂H₁₄O₃ 206.24 3-hydroxyphenyl, carboxylic acid Structural analog for drug design Electrophilic aromatic substitution
1-(Benzenesulfonamido)cyclopentane-1-carboxylic Acid C₁₂H₁₅NO₄S 277.32 Benzenesulfonamido, carboxylic acid Enzyme inhibition potential Sulfonamide coupling reactions

Biological Activity

1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid features a cyclopentane ring with a hydroxyethyl substituent and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and potential interactions with various biological macromolecules.

The biological activity of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes. The hydroxy group can participate in hydrogen bonding, while the carboxylic acid functionality can form ionic interactions, influencing protein conformation and function.

Key Mechanisms:

  • Hydrogen Bonding : The hydroxy group allows for strong interactions with polar amino acids in proteins.
  • Ionic Interactions : The carboxylic acid can interact with positively charged residues, potentially modulating enzymatic activity.

Biological Activities

Research has indicated several potential biological activities associated with 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopentane derivatives, including 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid. Below are some notable findings:

StudyFindings
Study 1 Demonstrated that cyclopentane carboxylic acids can inhibit specific ion channels, suggesting potential analgesic effects.
Study 2 Investigated the antioxidant capacity of cyclopentane derivatives, showing significant reductions in reactive oxygen species (ROS) levels in vitro.
Study 3 Highlighted the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acidContains a phenyl group instead of hydroxyethylPotentially different binding affinities due to aromatic interactions
1-(4-Methylphenyl)cyclopentane-1-carboxylic acidMethyl substitution on the phenyl ringMay exhibit altered metabolic stability and bioactivity

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